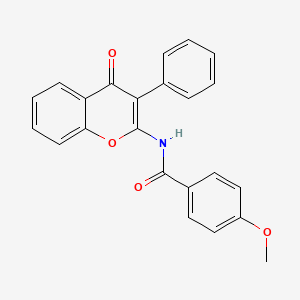

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic organic compound that belongs to the class of chromenyl benzamides. This compound is characterized by its complex structure, which includes a chromen-2-yl group, a phenyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

It is known that similar compounds have been found to interact with various receptors and enzymes in the body

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the particular targets involved .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse downstream effects

Pharmacokinetics

The compound’s solubility in organic solvents such as methanol, ethanol, and dmso suggests that it may be well-absorbed and distributed in the body . The compound’s bioavailability would be influenced by factors such as its absorption rate, distribution pattern, metabolic stability, and rate of excretion .

Result of Action

Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the chromen-2-yl core: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions to form the chromen-2-yl structure.

Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-yl core using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the benzamide moiety: The final step involves the coupling of the methoxy-substituted chromen-2-yl compound with 4-aminobenzamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or reduced derivatives.

Substitution: Various substituted chromenyl benzamides.

Scientific Research Applications

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide: Characterized by its unique chromen-2-yl and benzamide structure.

Isoginkgetin: A similar compound with a biflavonoid structure, known for its anti-inflammatory and anticancer properties.

Coumarin derivatives: Compounds with a similar chromen-2-one core, widely studied for their diverse biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Biological Activity

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic compound belonging to the class of chromen derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 285.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that compounds with similar chromen structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals, thereby reducing oxidative stress. In vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have shown promising results for these types of compounds .

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of chromen compounds have been tested against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines, showing IC50 values indicating effective inhibition of cell proliferation. The mechanism involves apoptosis induction and inhibition of cell cycle progression .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 | 22.09 |

| MCF7 | 6.40 |

The biological activity of this compound is believed to involve several mechanisms:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage to cells.

- Cytotoxic Mechanism : Induction of apoptosis through activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins is observed in treated cancer cells.

- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis .

Case Studies

Several case studies have highlighted the potential of chromen derivatives in clinical applications:

- Study on Anticancer Properties : A study synthesized various chromen derivatives, including benzamides, and evaluated their anticancer activities against A549 and MCF7 cell lines. The results indicated that specific substitutions on the chromen ring enhanced cytotoxicity significantly .

- Antioxidant Efficacy Evaluation : Another study assessed the antioxidant potential using various assays, confirming that these compounds effectively reduced oxidative stress markers in cellular models .

Properties

IUPAC Name |

4-methoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-27-17-13-11-16(12-14-17)22(26)24-23-20(15-7-3-2-4-8-15)21(25)18-9-5-6-10-19(18)28-23/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFQARHSPWNBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.